2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
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Overview
Description
2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate ion channels and neurotransmitter receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C5H5BrN4O |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-bromo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5BrN4O/c6-4-8-5-7-3(11)1-2-10(5)9-4/h1-2H2,(H,7,8,9,11) |
InChI Key |
DJEASZYTBZZGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)NC1=O |
Origin of Product |
United States |
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